molecular formula C13H16FN3 B1519557 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine CAS No. 1152880-35-7

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Cat. No. B1519557
CAS RN: 1152880-35-7
M. Wt: 233.28 g/mol
InChI Key: VEAQAAHHXLSNBA-UHFFFAOYSA-N
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Description

The compound “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

Pyrazole derivatives can adopt various molecular structures depending on the substituents attached to the pyrazole ring . The exact molecular structure of “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” is not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine”, specific properties such as density, boiling point, and flash point are not provided in the available resources .

Scientific Research Applications

Antileishmanial and Antimalarial Agent

The compound has been studied for its potential in treating leishmaniasis and malaria. A molecular simulation study showed that it fits well in the active site of a target enzyme in the leishmania parasite, indicating a strong potential for antileishmanial activity .

Therapeutic Potential in Medicinal Chemistry

Imidazole-containing compounds, which are structurally similar to the pyrazole moiety in the compound, have shown a range of therapeutic applications. This suggests that our compound may also have diverse medicinal uses .

Synthesis of Pyrazole Derivatives

The compound could be used as a starting material or intermediate in the synthesis of various 1,3,5-trisubstituted-1H-pyrazoles, which have applications across different fields of chemistry .

Drug Discovery

Pyrazoles are prominent in drug discovery due to their pharmacological properties. The compound could serve as a key scaffold or lead compound in the development of new drugs .

Agrochemistry

Pyrazole derivatives are used in agrochemistry, possibly as pesticides or growth regulators. The subject compound could be explored for such applications given its structural features .

Coordination Chemistry and Organometallic Chemistry

The compound may act as a ligand in coordination complexes, which are useful in catalysis and materials science .

Biological Transformation Agent

Pyrazole-based ligands have been used as agents for biological transformations, indicating potential applications in biotechnology and bioengineering .

Sensor and Anticancer Agent

There is potential for the compound to be used as a sensor for cancer or as an anticancer agent itself, given the activity of similar pyrazole-based ligands .

Safety and Hazards

The safety and hazards associated with “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine” are not specified in the available resources .

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-8-6-9(2)17(16-8)13-5-4-11(10(3)15)7-12(13)14/h4-7,10H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQAAHHXLSNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(C)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

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